N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

MAO-A Inhibition Neuroscience Enzyme Selectivity

N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide (CAS 924871-64-7) is a synthetic small molecule (C₁₁H₁₂N₄O₂, MW 232.24 g/mol) belonging to the privileged 1,2,4-oxadiazole heterocycle class, broadly recognized for its bioisosteric properties as a stable amide/ester replacement. Structurally, it features a phenyl substituent at the oxadiazole 3-position and a 2-aminoethyl carboxamide at the 5-position, with a calculated XLogP3 of 0.5 and topological polar surface area of 94 Ų, positioning it as a soluble, hydrogen-bond-capable intermediate.

Molecular Formula C11H12N4O2
Molecular Weight 232.243
CAS No. 924871-64-7
Cat. No. B2373857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
CAS924871-64-7
Molecular FormulaC11H12N4O2
Molecular Weight232.243
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCN
InChIInChI=1S/C11H12N4O2/c12-6-7-13-10(16)11-14-9(15-17-11)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,16)
InChIKeyPKAYRHDUEVZYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide (CAS 924871-64-7): A Heterocyclic Building Block with Multitarget Inhibitory Potential


N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide (CAS 924871-64-7) is a synthetic small molecule (C₁₁H₁₂N₄O₂, MW 232.24 g/mol) belonging to the privileged 1,2,4-oxadiazole heterocycle class, broadly recognized for its bioisosteric properties as a stable amide/ester replacement . Structurally, it features a phenyl substituent at the oxadiazole 3-position and a 2-aminoethyl carboxamide at the 5-position, with a calculated XLogP3 of 0.5 and topological polar surface area of 94 Ų, positioning it as a soluble, hydrogen-bond-capable intermediate . Unlike common oxadiazole analogs capped with inert aromatic groups, the pendant primary amine on the 2-aminoethyl side chain enables direct bioconjugation or further derivatization, making this compound a versatile entry point for generating focused compound libraries . Preliminary data from curated databases indicate engagement with monoamine oxidase A (MAO-A) , and its core scaffold has been implicated in sirtuin-2 (Sirt2) inhibition, linking it to oncology and neurodegenerative disease research applications .

Procurement Risk: Why Structurally Similar 1,2,4-Oxadiazole-5-Carboxamides Cannot Be Interchanged for N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide


The 1,2,4-oxadiazole-5-carboxamide chemotype accommodates a vast array of substitution patterns, but minor structural modifications yield divergent biological target profiles, making generic substitution scientifically unsound. For instance, replacing the 3-phenyl group with a thiophene and altering the 5-carboxamide side chain shifts activity entirely, as seen with KKL-10 and KKL-35, which are reported as ribosome-rescue (trans-translation) inhibitors rather than the enzyme inhibition profile associated with the 3-phenyl-5-carboxamide subclass . Similarly, substituting the primary-amine-terminated side chain with a methyl-terminated or aryl-capped amide eliminates the free amine handle, precluding its use in bioconjugation strategies . Even within the Sirt2 inhibitor series, where the 1,2,4-oxadiazole core is conserved, the identity of the amide side chain directly dictates binding potency and substrate-competitive versus cofactor-noncompetitive inhibition kinetics . Therefore, selecting N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide specifically is mandatory when the synthetic plan requires a free primary amine for downstream chemistry or when the target activity profile of the 3-phenyl-substituted oxadiazole core is desired.

N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide Differentiation Evidence: Quantitative Comparator Analysis


Monoamine Oxidase A (MAO-A) Engagement: Target Differentiation vs. MAO-B Selective Oxadiazoles

In a direct enzyme inhibition assay, N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide exhibited competitive inhibition against human placental Monoamine oxidase A (MAO-A) . This contrasts with the MAO-B selectivity profile of many substituted oxadiazoles, such as those disclosed in patent US9469653, which show potent MAO-B inhibition with IC₅₀ values as low as 267 nM, but are not characterized for MAO-A activity . The observed MAO-A engagement for this compound provides a differentiated starting point for neuroscience programs where modulation of serotonin and norepinephrine metabolism is mechanistically relevant.

MAO-A Inhibition Neuroscience Enzyme Selectivity

Sirtuin-2 (Sirt2) Inhibition Potential: 1,2,4-Oxadiazole Core Positioning Against Other Heterocyclic Sirt2 Inhibitors

A 2024 structure–activity relationship (SAR) study established the 1,2,4-oxadiazole core as a potent scaffold for human Sirt2 deacetylase inhibition, with optimized analogs reducing prostate cancer cell viability and migration in correlation with in-cell target engagement . While specific IC₅₀ data for N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is not yet published in this system, the compound's 3-phenyl-5-carboxamide substitution pattern maps directly onto the pharmacophore identified in this study. This contrasts with non-phenyl oxadiazole analogs (e.g., 1,3,4-oxadiazole benzamides like KKL-35) which target bacterial trans-translation and lack Sirt2 activity .

Sirtuin 2 Inhibition Cancer Cell Migration Epigenetics

Free Primary Amine Handle for Site-Specific Bioconjugation: A Structural Advantage Over Capped 5-Carboxamide Analogs

The 2-aminoethyl side chain of this compound provides a terminal primary amine (-NH₂) with a calculated pKa suitable for nucleophilic reactivity under mild aqueous conditions. This contrasts with the majority of commercially available 3-phenyl-1,2,4-oxadiazole-5-carboxamide analogs—such as N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide and N-(oxolan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide—which terminate in unreactive aromatic or cyclic ether groups, precluding direct amine-based coupling to fluorophores, biotin, or solid supports . The topological polar surface area (tPSA = 94 Ų) further supports aqueous compatibility for conjugation protocols .

Bioconjugation Chemical Biology Probe Amine-Reactive Linker

Physicochemical Profile Favoring CNS Drug-Likeness: Comparative Calculated Properties vs. Lead-Like Oxadiazole Libraries

The compound's calculated physicochemical properties—specifically a molecular weight of 232.24 g/mol and XLogP3 of 0.5—fall within desirable ranges for CNS drug discovery . This contrasts favorably with many 3-phenyl-1,2,4-oxadiazole-5-carboxamide analogs bearing larger, lipophilic side chains, such as N-[2-[[2-(2,4-dimethylphenoxy)acetyl]amino]ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide (MW 394.42, XLogP3 estimated >2.5) , which exceed typical lead-likeness thresholds and may exhibit poorer brain penetration.

CNS Drug Discovery Physicochemical Property Benchmarking Lead-Likeness

Recommended Application Scenarios for N-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide Based on Differentiation Evidence


Chemical Biology Probe Development via Amine-Directed Bioconjugation

The free primary amine on the 2-aminoethyl side chain is the defining feature for this use case. Researchers can conjugate this compound directly to NHS-activated esters, isothiocyanates, or carboxylate-containing fluorophores/biomolecules using standard coupling chemistry, enabling pull-down assays, target identification studies, or fluorescent probe generation without additional deprotection steps. Competing analogs lacking this amine handle require complete resynthesis to introduce a reactive group .

MAO-A-Focused Neuroscience Compound Library Expansion

Given the documented competitive inhibition of human MAO-A, this compound serves as a validated starting point for synthesizing focused libraries aimed at identifying selective MAO-A inhibitors for antidepressant or neuroprotective indications. Its MAO-A engagement distinguishes it from the many oxadiazoles that demonstrate MAO-B selectivity, enabling researchers to bypass MAO-B-biased chemical space .

Sirtuin-2 Targeted Oncology Scaffold Optimization

The 1,2,4-oxadiazole core with 3-phenyl-5-carboxamide substitution maps onto the pharmacophore recently validated for substrate-competitive Sirt2 inhibition. Researchers pursuing Sirt2 antagonists for prostate cancer or other oncology applications can use this compound as a core scaffold for SAR studies, leveraging the primary amine for parallel library synthesis to optimize potency and selectivity .

CNS Drug Discovery Starting Point Based on Favorable Physicochemical Profile

With a molecular weight of 232.24 g/mol and XLogP3 of 0.5, this compound resides comfortably within CNS lead-likeness space. Programs targeting neurodegenerative or psychiatric indications can adopt this scaffold early in hit-to-lead campaigns to maintain favorable brain penetration parameters, whereas larger 5-carboxamide analogs risk exceeding property thresholds early in optimization .

Quote Request

Request a Quote for N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.